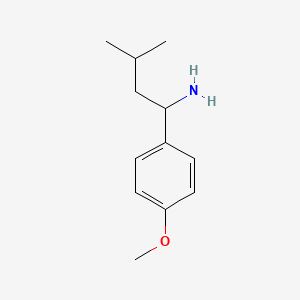

1-(4-Methoxyphenyl)-3-methylbutan-1-amine

描述

Significance of Amines as Synthons and Functional Groups in Chemical Transformations

Amines are cornerstones of organic synthesis, serving as both crucial functional groups that direct chemical reactivity and as synthons, or fundamental building blocks, for the construction of more complex molecules. pharmacy180.com The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, allowing them to participate in a wide range of chemical transformations. lumenlearning.com As bases, they can neutralize acids to form ammonium (B1175870) salts. libretexts.org As nucleophiles, they react with electrophilic centers, a property that is central to many carbon-nitrogen bond-forming reactions.

The versatility of the amino group is evident in its role as a precursor to other functional groups. For instance, primary amines can be converted into a variety of nitrogen-containing compounds. Common preparations of amines involve the reduction of nitrogen-containing functional groups like nitriles, amides, and nitro groups. pharmacy180.com The chief commercial application of amines is as intermediates in the synthesis of medicines and fibers. ncert.nic.in Their ability to be readily introduced and transformed makes them indispensable tools for synthetic chemists aiming to build molecular complexity.

Overview of Branched Amine Scaffolds in Advanced Organic Synthesis

Within the broader class of amines, α-branched amines—where the carbon atom directly attached to the nitrogen is also bonded to two other carbon atoms—are particularly significant structural motifs. researchgate.net These scaffolds are prevalent in hundreds of pharmaceutical agents and are therefore important targets for synthetic chemistry. researchgate.net The synthesis of these complex amines is a key challenge, and numerous methods have been developed to address it. acs.org

Modern synthetic strategies often focus on the direct functionalization of C-H bonds or the addition of organometallic reagents to imines to create the branched structure. researchgate.netnih.gov For example, rhodium-catalyzed additions of C-H bonds across imines have been developed as a powerful method for the convergent synthesis of α-branched amines. nih.gov Other innovative approaches include zinc-mediated carbonyl alkylative amination reactions, which allow for the coupling of primary amines, alkyl iodides, and aldehydes to form complex amine products. acs.org These advanced methods provide efficient and scalable routes to valuable amine scaffolds, expanding the accessible chemical space for medicinal chemistry and materials science. rsc.org

Research Scope and Context for 1-(4-Methoxyphenyl)-3-methylbutan-1-amine within Amine Chemistry

The compound this compound is a specific example of a primary, branched, aryl-alkyl amine. Its structure incorporates a p-methoxyphenyl group (an anisole (B1667542) moiety) and an isobutyl group attached to the same carbon that bears the primary amino group. This particular arrangement of functional groups places it squarely within the class of compounds that are of significant interest in contemporary organic synthesis.

As a primary aryl-alkyl amine, it serves as a valuable synthon. The primary amino group can be further functionalized, and the chiral center at the benzylic carbon suggests its potential use in asymmetric synthesis. The synthesis of structurally similar compounds often involves methods like the reductive amination of a corresponding ketone, such as 1-(4-Methoxyphenyl)-3-methylbutan-1-one. nih.gov The molecular structure and properties of this compound are summarized in the table below.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H19NO bldpharm.com |

| Molecular Weight | 193.29 g/mol bldpharm.com |

| CAS Number | 1173111-01-7 (for 1S stereoisomer) bldpharm.comchemicalbook.com |

The study of this compound and its analogs contributes to the broader understanding of aryl-alkyl amine chemistry, potentially leading to the development of new synthetic methodologies or the discovery of molecules with specific applications.

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHDLXLCSWJABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxyphenyl 3 Methylbutan 1 Amine

Established Synthetic Routes

The synthesis of racemic 1-(4-Methoxyphenyl)-3-methylbutan-1-amine can be achieved through several conventional methods. These routes primarily focus on the formation of the carbon-nitrogen bond at the benzylic position.

Direct Amination Approaches

Direct amination involves the direct conversion of a suitable precursor, such as a benzylic alcohol or halide, to the corresponding amine. While conceptually straightforward, these methods can present challenges. For instance, the direct substitution of a hydroxyl group in 1-(4-methoxyphenyl)-3-methylbutan-1-ol with ammonia is typically difficult and requires harsh conditions or activation of the alcohol. A more common approach involves the nucleophilic substitution of a benzylic halide, such as 1-bromo-1-(4-methoxyphenyl)-3-methylbutane, with ammonia or an ammonia equivalent. However, this method can suffer from side reactions, including elimination and over-alkylation, leading to the formation of secondary and tertiary amines.

Reductive Amination Pathways

Reductive amination is a widely employed and versatile method for the synthesis of amines, including this compound. libretexts.orglibretexts.orgwikipedia.org This two-step, often one-pot, process involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced to the desired primary amine. libretexts.org

The key precursor for this pathway is the ketone 1-(4-Methoxyphenyl)-3-methylbutan-1-one . This ketone is reacted with ammonia or an ammonia source, such as ammonium (B1175870) acetate or aqueous ammonia, to form the corresponding imine in situ. organic-chemistry.orgorganic-chemistry.orgnih.gov The imine is subsequently reduced without isolation using a suitable reducing agent. A variety of reducing agents can be employed, with the choice often depending on the desired reaction conditions and selectivity. Common reducing agents include:

Sodium borohydride (NaBH₄) : A cost-effective and common hydride reagent. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful as it is more selective for the reduction of the imine in the presence of the starting ketone. libretexts.org

Catalytic Hydrogenation : The use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is an effective method for the reduction of the imine. wikipedia.org

The general reaction scheme for the reductive amination of 1-(4-Methoxyphenyl)-3-methylbutan-1-one is presented below:

Figure 1: General scheme for the reductive amination of 1-(4-Methoxyphenyl)-3-methylbutan-1-one to yield this compound.

Figure 1: General scheme for the reductive amination of 1-(4-Methoxyphenyl)-3-methylbutan-1-one to yield this compound.| Reactants | Reagents | Product |

| 1-(4-Methoxyphenyl)-3-methylbutan-1-one, Ammonia | Sodium borohydride or Sodium cyanoborohydride or H₂/Pd-C | This compound |

Table 1: Summary of Reagents for Reductive Amination.

This pathway is generally efficient and provides good yields of the target primary amine. The readily available nature of the starting ketone makes this a preferred route for the synthesis of the racemic product.

Multi-component Reaction Strategies (e.g., Mannich-type reactions involving primary amines)

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. The Mannich reaction is a classic example of a three-component reaction that forms a β-amino carbonyl compound. However, a direct Mannich-type reaction to form this compound is not straightforward. A plausible, though not widely reported, strategy could involve a variation of the Mannich reaction. This might entail the reaction of 4-methoxybenzaldehyde, a suitable three-carbon nucleophile, and an amine source. However, controlling the regioselectivity and achieving the desired substitution pattern can be challenging, and this approach is less common than reductive amination for the synthesis of this specific target molecule.

Enantioselective Synthesis of this compound

The presence of a stereocenter in this compound necessitates the development of enantioselective synthetic methods to obtain single enantiomers, which are often required for pharmaceutical applications.

Asymmetric Catalysis (e.g., chiral amine-catalyzed methods, transition metal catalysis)

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. This can be achieved through the asymmetric reduction of the intermediate imine formed from 1-(4-Methoxyphenyl)-3-methylbutan-1-one.

Transition Metal Catalysis : Chiral transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, have been successfully employed for the asymmetric hydrogenation of imines. For the synthesis of chiral this compound, a pre-formed imine, or one generated in situ, can be hydrogenated using a chiral catalyst. For example, iridium complexes with chiral phosphine (B1218219) ligands have shown high enantioselectivity in the reduction of N-aryl imines. amanote.com

Chiral Brønsted Acid Catalysis : Chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective reductive amination of ketones. These catalysts activate the imine intermediate towards reduction by a hydride donor, such as a Hantzsch ester, and create a chiral environment that directs the stereochemical outcome of the reaction. This method has been successfully applied to a range of ketones and could be a viable strategy for the enantioselective synthesis of the target amine.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis, which can then be used to obtain enantiomerically pure products. In this approach, the achiral starting material, 1-(4-Methoxyphenyl)-3-methylbutan-1-one, is reacted with a chiral auxiliary to form a chiral intermediate.

A prominent example is the use of N-tert-butanesulfinamide , also known as Ellman's auxiliary. ua.esnih.govdntb.gov.uaresearchgate.netyale.edu The ketone reacts with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then directs the stereoselective addition of a hydride reagent to the C=N double bond. The high diastereoselectivity is achieved due to steric hindrance from the bulky tert-butyl group, which directs the nucleophilic attack from the less hindered face.

The resulting sulfinamide can then be cleaved under mild acidic conditions to afford the free chiral primary amine with high enantiomeric excess. The chiral auxiliary can often be recovered and reused. nih.gov

The general scheme for this approach is as follows:

Figure 2: Enantioselective synthesis of this compound using N-tert-butanesulfinamide as a chiral auxiliary.

Figure 2: Enantioselective synthesis of this compound using N-tert-butanesulfinamide as a chiral auxiliary.| Step | Reactants | Reagents | Product |

| 1 | 1-(4-Methoxyphenyl)-3-methylbutan-1-one, (R)- or (S)-tert-butanesulfinamide | Ti(OEt)₄ (Titanium tetraethoxide) | Chiral N-tert-butanesulfinyl imine |

| 2 | Chiral N-tert-butanesulfinyl imine | NaBH₄ (Sodium borohydride) | Chiral N-tert-butanesulfinyl amine |

| 3 | Chiral N-tert-butanesulfinyl amine | HCl (Hydrochloric acid) | (R)- or (S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine |

Table 2: Key Steps in Chiral Auxiliary-Mediated Synthesis.

This method provides a reliable and predictable way to control the stereochemistry at the newly formed chiral center and is a powerful tool for the synthesis of enantiomerically pure this compound.

Biocatalytic and Enzymatic Approaches for Stereocontrol

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chiral amines, offering high selectivity under mild reaction conditions. chimia.ch Enzymes such as transaminases and lipases are at the forefront of these methodologies.

Transaminases in Asymmetric Synthesis:

Omega-transaminases (ω-TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. chemrxiv.org These enzymes catalyze the transfer of an amino group from an amino donor, such as L-alanine or isopropylamine, to a ketone acceptor, generating a chiral amine with high enantiomeric excess. chimia.chchemrxiv.org The reaction is often reversible and can be influenced by product inhibition. chemrxiv.org To drive the reaction towards the desired amine product, strategies such as using a large excess of the amino donor or removing the ketone byproduct are often employed. chemrxiv.org For the synthesis of this compound, a suitable ω-transaminase would be selected to act on the corresponding prochiral ketone, 1-(4-methoxyphenyl)-3-methylbutan-1-one. The stereoselectivity of the transaminase (either (R)- or (S)-selective) would determine the chirality of the resulting amine.

| Enzyme Class | Substrate | Amino Donor | Key Features |

| ω-Transaminase | Prochiral ketone | L-Alanine, Isopropylamine | High enantioselectivity, mild conditions |

| Lipase | Racemic amine | Acyl donor | Kinetic resolution, separation of enantiomers |

Lipase-Catalyzed Kinetic Resolution:

Lipases are another class of enzymes widely used for the stereocontrol of chiral amines through a process called enzymatic kinetic resolution (EKR). rsc.orgrsc.org In this approach, a racemic mixture of the amine is subjected to acylation in the presence of a lipase and an acyl donor. The lipase selectively acylates one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the faster-reacting acylated amine from the unreacted, slower-reacting amine enantiomer. rsc.orgrsc.org This method is effective for a wide range of primary and secondary amines. rsc.orgrsc.org For this compound, EKR using a lipase like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be employed to resolve a racemic mixture, yielding one enantiomer as the acylated product and the other as the unreacted amine. rsc.orgrsc.org

Dynamic kinetic resolution (DKR) is an advancement over EKR that can theoretically achieve a 100% yield of the desired enantiomer. rsc.orgrsc.org DKR combines the enzymatic resolution step with in situ racemization of the slower-reacting enantiomer, typically using a metal catalyst. rsc.orgrsc.org This continuous racemization of the unwanted enantiomer ensures that all of the starting material is eventually converted into the desired acylated product. rsc.orgrsc.org

Novel Synthetic Route Development

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer alternative and often more efficient routes to chiral amines. These include photochemical, electrochemical, and C-H functionalization strategies, as well as the application of flow chemistry.

Photochemical Synthesis:

Photochemical methods utilize light to initiate chemical reactions, often enabling unique transformations that are not accessible through traditional thermal methods. researchgate.netacs.org In the context of amine synthesis, photocatalysis can be employed for the functionalization of C-H bonds. For a substrate like 1-(4-methoxyphenyl)-3-methylbutane, a photochemical approach could involve the direct amination of the benzylic C-H bond. researchgate.netacs.org This can be achieved using a photocatalyst that, upon excitation with light, initiates a hydrogen atom transfer (HAT) from the benzylic position, generating a radical intermediate that can then be trapped by an aminating agent. researchgate.netacs.org The methoxy (B1213986) group on the aromatic ring can influence the electronic properties of the substrate and potentially facilitate this process.

Electrochemical Synthesis:

Electrosynthesis offers a green and sustainable alternative to conventional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. acs.orgnih.gov Electrochemical methods have been developed for the synthesis of amines, including the amination of benzylic C(sp³)–H bonds. acs.org In a typical setup, an undivided cell with a graphite anode and a copper cathode can be used. acs.org For a starting material like a derivative of 4-alkylanisole, an electrochemical oxidative coupling with a secondary amine can lead to the formation of a C-N bond at the benzylic position. acs.org The reaction often proceeds under mild, metal-free conditions. acs.org This approach could be adapted for the synthesis of this compound by selecting the appropriate starting materials and electrochemical conditions.

| Method | Key Principle | Potential Application for Target Compound |

| Photochemistry | Light-induced C-H activation | Direct benzylic amination of a suitable precursor |

| Electrochemistry | Electricity-driven C-N bond formation | Oxidative coupling of a 4-alkylanisole derivative |

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net The development of catalysts that can selectively activate and functionalize specific C-H bonds has been a major focus of this field.

Rhodium-Catalyzed C-H Amination:

Rhodium catalysts have shown remarkable activity and selectivity in C-H amination reactions. nih.govresearchgate.net These catalysts can promote the insertion of a nitrene group into a C-H bond, leading to the formation of a C-N bond. nih.govresearchgate.net For the synthesis of this compound, a rhodium-catalyzed intermolecular amination of the corresponding hydrocarbon, 1-(4-methoxyphenyl)-3-methylbutane, at the benzylic position would be a direct approach. nih.govresearchgate.net The selectivity of the catalyst for the benzylic C-H bond over other C-H bonds in the molecule is a key challenge that can be addressed by the design of the rhodium catalyst and the nitrogen source. nih.govresearchgate.net

Iron-Catalyzed C-H Amination:

Iron catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts like rhodium. rsc.orgresearchgate.net Iron-catalyzed C-H amination reactions have been developed that show a high preference for allylic and benzylic C-H bonds. researchgate.net These reactions often proceed via a radical mechanism and can be performed under mild conditions. researchgate.net The application of an iron catalyst for the intramolecular C-H amination of an appropriately functionalized precursor derived from 1-(4-methoxyphenyl)-3-methylbutane could provide a pathway to cyclic amine derivatives or, through an intermolecular reaction, directly to the target amine. rsc.orgresearchgate.net

| Catalyst | Nitrogen Source | Key Advantage |

| Rhodium | Sulfamate esters, azides | High efficiency and selectivity |

| Iron | Azides, hydroxylamine derivatives | Cost-effective and environmentally benign |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. nih.govnih.gov This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govnih.gov

Continuous Flow Biocatalysis:

The principles of biocatalysis can be effectively integrated with flow chemistry. nih.govnih.gov Immobilized enzymes, such as transaminases, can be packed into a column to create a packed-bed reactor. nih.govnih.gov A solution of the substrate (the prochiral ketone) and the amino donor can then be continuously passed through the reactor, where the enzymatic transformation occurs. nih.govnih.gov This setup allows for the continuous production of the chiral amine, easy separation of the product from the immobilized enzyme, and reuse of the expensive biocatalyst over extended periods. nih.govnih.gov The synthesis of this compound could be efficiently performed using an immobilized ω-transaminase in a continuous flow system. nih.govnih.gov

Continuous Flow Chemocatalysis:

Flow chemistry is also well-suited for chemocatalytic processes, including those involving hazardous reagents or intermediates, as the small reactor volume minimizes safety risks. beilstein-journals.org The synthesis of amines via methods like catalytic hydrogenation or reductive amination can be performed in continuous flow reactors, often with improved yields and selectivities compared to batch processes. beilstein-journals.org For instance, a continuous flow system could be designed for the reductive amination of 1-(4-methoxyphenyl)-3-methylbutan-1-one, where the ketone, an ammonia source, and a reducing agent are mixed and passed through a heated reactor containing a packed-bed of a hydrogenation catalyst. beilstein-journals.org The precise control over temperature, pressure, and residence time afforded by flow reactors can be leveraged to optimize the synthesis of the target amine. beilstein-journals.org

Reactivity Profiles and Mechanistic Investigations of 1 4 Methoxyphenyl 3 Methylbutan 1 Amine

Aminic Reactivity: Nucleophilicity and Basicity in Organic Reactions

The reactivity of the amine functionality is characterized by the lone pair of electrons on the nitrogen atom, which allows it to act as both a base and a nucleophile. byjus.com The basicity is influenced by the electronic properties of the substituents. The methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent, increases the electron density on the nitrogen atom, making it more basic than simple alkylamines. However, the nucleophilicity, while also enhanced by electronic effects, is sensitive to steric hindrance. masterorganicchemistry.com The bulky isobutyl group adjacent to the amine can moderately hinder its approach to sterically demanding electrophiles.

Reactions with Carbonyl Compounds (e.g., imine formation, additions)

Primary amines, such as 1-(4-methoxyphenyl)-3-methylbutan-1-amine, readily react with aldehydes and ketones in a nucleophilic addition reaction to form a tetrahedral intermediate known as a carbinolamine. This intermediate then undergoes dehydration, typically under mildly acidic conditions, to yield an imine (also known as a Schiff base), a compound characterized by a carbon-nitrogen double bond. researchgate.net

Table 1: Illustrative Imine Formation Reactions This table presents predicted products from the reaction of this compound with various carbonyl compounds, based on established chemical principles.

| Carbonyl Reactant | Product Name | Product Structure |

| Benzaldehyde | (E)-N-benzylidene-1-(4-methoxyphenyl)-3-methylbutan-1-amine | |

| Acetone | (E)-N-(propan-2-ylidene)-1-(4-methoxyphenyl)-3-methylbutan-1-amine | |

| Cyclohexanone | (E)-N-cyclohexylidene-1-(4-methoxyphenyl)-3-methylbutan-1-amine |

Acylation and Sulfonylation Reactions

As a primary amine, this compound undergoes acylation when treated with carboxylic acid derivatives like acid chlorides or anhydrides, resulting in the formation of N-substituted amides. ncert.nic.inaskfilo.com This nucleophilic substitution reaction involves the attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). jove.com The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.comncert.nic.in

Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base, yielding the corresponding N-substituted sulfonamides.

Table 2: Representative Acylation and Sulfonylation Reactions This table shows the expected products from the reaction of this compound with common acylating and sulfonylating agents.

| Reagent | Product Class | Product Name |

| Acetyl Chloride | Amide | N-(1-(4-methoxyphenyl)-3-methylbutyl)acetamide |

| Benzoyl Chloride | Amide | N-(1-(4-methoxyphenyl)-3-methylbutyl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-(1-(4-methoxyphenyl)-3-methylbutyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | Sulfonamide | N-(1-(4-methoxyphenyl)-3-methylbutyl)methanesulfonamide |

Reactivity of the Aromatic Moiety: Electrophilic Aromatic Substitution and Related Transformations

The benzene (B151609) ring of this compound is substituted with two groups: a methoxy group (-OCH₃) and a 1-amino-3-methylbutyl group. Both substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.org

Methoxy Group: The -OCH₃ group is a powerful activating group due to the ability of the oxygen's lone pairs to donate electron density to the ring via resonance. youtube.comquora.com This donation stabilizes the positively charged intermediate (the sigma complex) formed during the reaction, thereby increasing the reaction rate compared to benzene. masterorganicchemistry.com It is a strong ortho, para-director. libretexts.orgpressbooks.pub

Alkylamine Group: The -(CH(NH₂)CH₂CH(CH₃)₂) group is also activating and ortho, para-directing. However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the amine group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

In a competition between these two groups, the methoxy group's powerful activating and directing effect typically dominates. wizeprep.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group (C2 and C6), as the para position is blocked. Steric hindrance from the bulky alkylamine side chain might slightly favor substitution at the less hindered C2 position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution This table outlines the major predicted products for the EAS reactions of this compound, assuming the directing effect of the methoxy group is dominant.

| Reaction | Reagents | Major Product |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-methoxyphenyl)-3-methylbutan-1-amine |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Methoxy-2-nitrophenyl)-3-methylbutan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-4-methoxyphenyl)-3-methylbutan-1-amine |

Stereoselective Transformations Initiated by this compound (if utilized as a chiral reagent or catalyst)

While specific studies detailing the use of this compound as a chiral reagent are not prominent in the surveyed literature, its structure contains a stereocenter at the benzylic carbon (C1). This means the compound can exist as enantiomers, (S)- and (R)-1-(4-methoxyphenyl)-3-methylbutan-1-amine.

Chiral amines are of significant value in asymmetric synthesis, where they are used as chiral auxiliaries, resolving agents, or catalysts. sigmaaldrich.com For example, the structurally similar compound (S)-(-)-1-(4-methoxyphenyl)ethylamine is known to be a useful chiral auxiliary and catalyst for various asymmetric syntheses. google.com

Theoretically, an enantiomerically pure form of this compound could serve as a chiral auxiliary. By forming a covalent bond with a prochiral substrate (e.g., forming an amide with a carboxylic acid), it can direct subsequent reactions, such as alkylation, to occur diastereoselectively. nih.gov The steric bulk of the auxiliary and its specific conformation can effectively shield one face of the reactive center, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would then yield an enantiomerically enriched product.

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Reaction Rate Analysis

Kinetic studies of imine formation, for instance, can be conducted by monitoring the reaction under pseudo-first-order conditions, where the concentration of one reactant (e.g., the amine) is kept in large excess over the other (the carbonyl compound). ias.ac.in The rate of the reaction can be followed using techniques like UV-Vis spectrophotometry by monitoring the appearance of the conjugated imine product, which typically absorbs at a different wavelength than the reactants. nih.gov

The observed pseudo-first-order rate constant (kobs) would be expected to show a linear dependence on the concentration of the excess amine. From the slope of this plot, the second-order rate constant (k₂) for the reaction can be determined. Such studies on analogous systems have shown that electron-donating groups on the benzylamine (B48309) generally increase the reaction rate, consistent with the amine acting as the nucleophile in the rate-determining step. psu.edu

Table 4: Hypothetical Kinetic Data for Imine Formation This table presents a representative dataset for a kinetic study of the reaction between this compound and benzaldehyde, illustrating the determination of the second-order rate constant.

| [Amine] (M) | [Benzaldehyde] (M) | kobs (s⁻¹) |

| 0.10 | 0.001 | 0.0045 |

| 0.20 | 0.001 | 0.0091 |

| 0.30 | 0.001 | 0.0134 |

| 0.40 | 0.001 | 0.0182 |

| From a plot of k_obs vs. [Amine], the slope would yield a hypothetical second-order rate constant (k₂) of approximately 0.045 M⁻¹s⁻¹. |

Isotope Effects and Labeling Studies

Isotope effects, particularly kinetic isotope effects (KIEs), are a powerful tool for elucidating the rate-determining steps of chemical reactions and the nature of transition states. wikipedia.org By replacing an atom with one of its heavier isotopes, such as hydrogen (¹H) with deuterium (B1214612) (²H), changes in reaction rates can be observed and quantified. These changes arise primarily from the difference in zero-point vibrational energies between the C-H and C-D bonds. princeton.edu

In reactions involving the cleavage of a C-H bond at the benzylic position of 1-arylalkylamines, a significant primary KIE is often observed if this bond-breaking event is part of the rate-determining step. For instance, studies on the oxidation of benzylamines have demonstrated substantial primary KIEs, indicating that the abstraction of the benzylic hydrogen is a key component of the reaction's slowest step.

A pertinent example is the oxidation of benzylamine by cetyltrimethylammonium permanganate, where the substitution of the two benzylic hydrogens with deuterium resulted in a primary kinetic isotope effect (kH/kD) of 5.77. This large value is indicative of a transition state in which the benzylic C-H bond is significantly weakened. Such findings are crucial for understanding the mechanism of oxidation reactions involving this compound, as the cleavage of the C-H bond at the 1-position is a probable event in its oxidative transformations.

Table 1: Kinetic Isotope Effects in the Oxidation of Benzylic Amines

| Reactant | Oxidant | kH/kD | Temperature (K) | Reference |

| Benzylamine | Cetyltrimethylammonium permanganate | 5.77 | 293 | beilstein-journals.org |

| Deuterated Benzylamine (PhCD₂NH₂) | Cetyltrimethylammonium permanganate | 1.00 | 293 | beilstein-journals.org |

This table presents data from a study on a related compound to illustrate the magnitude of kinetic isotope effects in benzylic amine oxidation.

Identification and Characterization of Reaction Intermediates

The course of a chemical reaction is often dictated by the formation of transient, high-energy species known as reaction intermediates. In the case of this compound, reactions such as oxidation are likely to proceed through the formation of an iminium ion intermediate. The electron-donating nature of the 4-methoxy group can stabilize a positive charge at the benzylic position, facilitating the formation of such an intermediate.

The identification and characterization of these fleeting species are challenging but can be achieved through various techniques, including trapping experiments and spectroscopic methods. In trapping experiments, a nucleophilic agent is added to the reaction mixture to intercept the electrophilic intermediate, forming a stable adduct that can be isolated and characterized. For example, cyanide ions (from KCN) have been used to trap iminium ions generated during the oxidative metabolism of cyclic tertiary amines. acs.org

Table 2: Spectroscopic Data for a Structurally Related Iminium Species

| Compound | Spectroscopic Method | Key Signal | Chemical Shift (ppm) | Reference |

| (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | ¹H NMR | Iminic Methine (CH=N) | 8.54 | mdpi.com |

This table provides spectroscopic data for a related imine to approximate the expected signals for the iminium intermediate of this compound.

Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. researchgate.net DFT calculations allow for the mapping of potential energy surfaces, the localization of transition state structures, and the determination of activation energies and reaction enthalpies. chemrxiv.org These theoretical insights complement experimental findings and provide a detailed picture of the reaction pathway.

For reactions involving this compound, computational studies can elucidate the energetics of different possible mechanisms. For example, in an oxidation reaction, DFT calculations could be used to compare the energy barriers for a direct hydride transfer versus a stepwise electron-proton transfer mechanism. The calculated energies of reactants, transition states, and intermediates can help to identify the most favorable reaction pathway.

While a specific computational study on this compound is not available, DFT calculations on similar reactions, such as the copper-catalyzed allylic C-H amination, have provided detailed mechanistic understanding. researchgate.net These studies often reveal the Gibbs free energy changes along the reaction coordinate and the geometries of the transition states. For instance, in a hypothetical oxidation of a benzylic amine, DFT could predict the activation free energy for the rate-determining C-H bond cleavage.

Table 3: Hypothetical DFT Calculated Energies for a Benzylic Amine Oxidation

| Species | Method | Basis Set | Gibbs Free Energy (kcal/mol) |

| Reactant (Amine) | DFT (B3LYP) | 6-31G | 0.0 (Reference) |

| Transition State (C-H cleavage) | DFT (B3LYP) | 6-31G | +15.2 |

| Intermediate (Iminium Ion) | DFT (B3LYP) | 6-31G | -5.8 |

| Product (Imine) | DFT (B3LYP) | 6-31G | -12.5 |

This table presents hypothetical data based on typical values from DFT calculations on similar reaction types to illustrate the kind of information that can be obtained.

Advanced Spectroscopic Characterization and Structural Analysis of 1 4 Methoxyphenyl 3 Methylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in solution. High-resolution ¹H and ¹³C NMR provide direct information about the chemical environment of hydrogen and carbon atoms, while 2D NMR techniques reveal their connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring typically appear as two doublets. The aliphatic protons of the 3-methylbutan-1-amine chain exhibit characteristic multiplicities due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment, with aromatic carbons appearing downfield and aliphatic carbons upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C-1' | - | - | ~135-138 |

| C-2'/C-6' | ~7.20-7.30 | d | ~127-129 |

| C-3'/C-5' | ~6.85-6.95 | d | ~113-115 |

| C-4' | - | - | ~158-160 |

| -OCH₃ | ~3.80 | s | ~55 |

| C-1 | ~4.0-4.2 | t | ~55-58 |

| C-2 | ~1.4-1.6 | m | ~45-48 |

| C-3 | ~1.6-1.8 | m | ~24-26 |

| C-4/C-5 | ~0.9-1.0 | d | ~22-23 |

| -NH₂ | ~1.5-2.5 | s (broad) | - |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations include the benzylic proton (H-1) with the adjacent methylene (B1212753) protons (H-2), and the intricate couplings within the isobutyl group (H-2 to H-3, and H-3 to H-4/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. Important correlations would include the methoxy (B1213986) protons (-OCH₃) to the C-4' carbon of the aromatic ring, and the benzylic proton (H-1) to the aromatic carbons C-2'/C-6' and C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For instance, correlations between the benzylic H-1 proton and the aromatic H-2'/H-6' protons would be expected.

Table 2: Key Predicted 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons |

|---|---|---|

| COSY | H-2'/H-6' ↔ H-3'/H-5' | - |

| COSY | H-1 ↔ H-2 | - |

| COSY | H-2 ↔ H-3 | - |

| COSY | H-3 ↔ H-4/H-5 | - |

| HSQC | H-2'/H-6' | C-2'/C-6' |

| HSQC | H-3'/H-5' | C-3'/C-5' |

| HSQC | -OCH₃ | -OCH₃ |

| HSQC | H-1 | C-1 |

| HSQC | H-2 | C-2 |

| HSQC | H-3 | C-3 |

| HSQC | H-4/H-5 | C-4/C-5 |

| HMBC | -OCH₃ | C-4' |

| HMBC | H-1 | C-2'/C-6', C-1', C-3 |

| HMBC | H-4/H-5 | C-2, C-3 |

Since this compound is a chiral molecule, NMR spectroscopy can be used to determine its enantiomeric purity and assign its absolute configuration through the use of Chiral Derivatizing Agents (CDAs). researchgate.netwikipedia.org The reaction of the racemic amine with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or its acid chloride, forms a mixture of diastereomers. wikipedia.org

These resulting diastereomeric amides are no longer mirror images and will exhibit distinct chemical shifts in their NMR spectra. researchgate.net By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original amine sample can be accurately quantified. Furthermore, by applying established models for specific CDAs (like the Mosher's acid model), the absolute configuration (R or S) of the major enantiomer can often be determined by analyzing the differences in chemical shifts (Δδ) of protons near the newly formed chiral center. wikipedia.orgnih.gov Other CDAs used for primary amines include derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in the molecule.

The IR spectrum is expected to show characteristic absorption bands. The primary amine (-NH₂) group will give rise to two distinct, sharp-to-medium intensity bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. A scissoring vibration for the -NH₂ group is also expected around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl and methoxy groups are found just below 3000 cm⁻¹. The C-O stretching of the aryl ether is expected to produce a strong, characteristic band in the 1260-1200 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds and molecular symmetry, complements the IR data. Strong Raman signals are expected for the aromatic ring breathing modes and C-C backbone stretches.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium | Weak |

| N-H (Amine) | Scissoring Bend | 1650-1580 | Medium-Strong | Weak |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak | Strong |

| C-H (Aliphatic) | Stretch | 2960-2850 | Strong | Strong |

| C=C (Aromatic) | Ring Stretch | 1610-1580, 1500-1450 | Medium-Strong | Strong |

| C-O (Ether) | Asymmetric Stretch | 1260-1200 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₉NO, with a monoisotopic mass of approximately 193.1467 Da.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 193. Consistent with the nitrogen rule, the odd nominal mass of the molecular ion indicates the presence of a single nitrogen atom.

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, two α-cleavage pathways are possible:

Cleavage of the isobutyl group: Loss of an isobutyl radical (•C₄H₉, 57 Da) results in the formation of the [M - 57]⁺ fragment, the 4-methoxybenzylideneaminium ion, at m/z 136. This is often the most prominent peak (base peak) in the spectrum due to the stability of the benzylic cation.

Cleavage of the p-methoxyphenyl group: Loss of a p-methoxyphenyl radical (•C₇H₇O, 107 Da) yields the [M - 107]⁺ fragment at m/z 86.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 193 | [C₁₂H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [CH₃O-C₆H₄-CH=NH₂]⁺ | α-cleavage: Loss of •C₄H₉ |

Computational Chemistry and Theoretical Studies on 1 4 Methoxyphenyl 3 Methylbutan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy of a molecule, which in turn govern its structure and reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net DFT methods are used to model the electronic structure of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine to derive key properties. The geometry of the molecule is first optimized to find its lowest energy structure. From this optimized geometry, various electronic and reactivity descriptors can be calculated. researchgate.net

Key applications include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring and the nitrogen atom of the amine group, making these the likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the nitrogen and oxygen atoms, identifying them as nucleophilic centers. Positive potential (blue) would be located around the amine hydrogens, indicating sites susceptible to nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. These values provide a quantitative measure of the molecule's reactivity and stability. dergipark.org.tr

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT Note: The following data are hypothetical examples of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) and are for illustrative purposes only.

| Parameter | Symbol | Illustrative Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.85 | Electron-donating ability |

| LUMO Energy | ELUMO | 0.95 | Electron-accepting ability |

| Energy Gap | ΔE | 6.80 | Chemical stability and reactivity |

| Electronegativity | χ | 2.45 | Ability to attract electrons |

| Chemical Hardness | η | 3.40 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 0.88 | Propensity to accept electrons |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While DFT often provides better accuracy for a given computational cost, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are important for providing benchmark results and for systems where DFT functionals may be less reliable. In amine chemistry, these methods can be used to accurately model hydrogen bonding, proton affinities, and reaction barriers. researchgate.net

Conformer Analysis and Energetics

This compound has several rotatable single bonds, leading to multiple possible spatial arrangements or conformers. The key dihedral angles that define its conformation include rotations around the C(phenyl)-C(amine), C(amine)-N, and C(amine)-C(isobutyl) bonds.

Table 2: Illustrative Conformational Analysis of this compound Note: This table presents hypothetical data for the most stable conformers, their relative energies, and populations at 298.15 K, as would be derived from a computational scan.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Defining Dihedral Angles (Illustrative) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 55.1 | τ(C-C-C-N) = 178°, τ(C-C-N-H) = 60° |

| 2 | 0.55 | 21.3 | τ(C-C-C-N) = -65°, τ(C-C-N-H) = 180° |

| 3 | 0.89 | 12.5 | τ(C-C-C-N) = 62°, τ(C-C-N-H) = -60° |

| 4 | 1.52 | 4.7 | τ(C-C-C-N) = 175°, τ(C-C-N-H) = -65° |

Transition State Modeling and Reaction Pathway Prediction

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, including the high-energy transition state (TS) that connects reactants and products. For this compound, one could model reactions involving the nucleophilic amine group, such as acylation or alkylation. libretexts.orgmsu.edu

The process involves:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: A vibrational frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the corresponding reactants and products, confirming that the correct TS has been found.

The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction, which is critical for predicting reaction rates. DFT methods are widely used for modeling transition states in reactions involving primary amines. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, providing a powerful means to interpret experimental spectra and confirm molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. nih.govnih.gov The process involves calculating the magnetic shielding tensors for the optimized molecular geometry. Predicted shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Since observed chemical shifts are influenced by conformational averaging, accurate predictions require calculating the shifts for each major conformer and averaging them based on their Boltzmann populations. imist.maacs.org

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: The following data are hypothetical and represent typical values that would be generated by a GIAO-DFT calculation. Atom numbering is standard (e.g., C1 is the benzylic carbon).

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H attached to C1 (CH) | 4.15 | C1 (Benzylic CH) | 58.2 |

| H attached to NH₂ | 1.85 (broad) | C2 (CH₂) | 45.5 |

| H attached to C2 (CH₂) | 1.60, 1.75 | C3 (CH) | 25.1 |

| H attached to C3 (CH) | 1.90 | C4 (CH₃) | 22.8 |

| H attached to C4 (CH₃) | 0.92 (d) | C(ipso-phenyl) | 135.0 |

| H (ortho-phenyl) | 7.25 (d) | C(ortho-phenyl) | 128.5 |

| H (meta-phenyl) | 6.90 (d) | C(meta-phenyl) | 114.1 |

| H (OCH₃) | 3.80 (s) | C(para-phenyl) | 159.5 |

| - | - | C(OCH₃) | 55.3 |

Vibrational Frequencies: The same calculations that confirm a stable structure (all positive frequencies) or a transition state (one imaginary frequency) also provide the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. q-chem.compsu.edu These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. researchgate.net The calculations also provide IR intensities and Raman activities, allowing for a full simulation of the vibrational spectra. This helps in assigning experimental bands to specific molecular motions, such as N-H stretching, C-N stretching, and aromatic ring vibrations, which are characteristic of primary amines. dtic.mil

Chiroptical Property Calculations for Enantiomeric Characterization

Since this compound possesses a stereocenter at the benzylic carbon, it is a chiral molecule existing as two enantiomers, (R) and (S). Computational methods are essential for predicting chiroptical properties, which are used to determine the absolute configuration of a chiral molecule.

The primary techniques involve Time-Dependent Density Functional Theory (TD-DFT) to simulate:

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. A TD-DFT calculation predicts the excitation energies and rotational strengths for the molecule, which are used to generate a simulated ECD spectrum.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. The specific rotation at a particular wavelength (e.g., the sodium D-line at 589 nm) can be calculated. researchgate.net

By comparing the simulated ECD or ORD spectrum of a chosen enantiomer (e.g., the R-enantiomer) with the experimental spectrum, the absolute configuration of the synthesized compound can be unambiguously assigned. This approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. researchgate.net

Applications in Complex Molecule Synthesis and Derivatization of 1 4 Methoxyphenyl 3 Methylbutan 1 Amine

1-(4-Methoxyphenyl)-3-methylbutan-1-amine as a Chiral Building Block in Organic Synthesis

The presence of a chiral center and a reactive primary amine group allows this compound to serve as a chiral auxiliary or a key starting material in asymmetric synthesis. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions, after which they can be removed. wikipedia.org This strategy is fundamental in producing enantiomerically pure compounds, which is crucial in fields like pharmaceuticals and materials science. sigmaaldrich.com

Construction of Nitrogen-Containing heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. mdpi.comnih.govopenmedicinalchemistryjournal.com The primary amine of this compound serves as a key nucleophile and a source of nitrogen for the construction of such rings. General synthetic strategies often involve the transformation of primary amines into intermediates that can undergo intramolecular cyclization. beilstein-journals.org

While specific examples detailing the use of this compound in the synthesis of heterocycles are not extensively documented in readily available literature, established synthetic routes for similar chiral amines can be considered. These methods include:

Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by cyclization to form tetrahydroisoquinolines or related structures.

Pomeranz-Fritsch Reaction: Synthesis of isoquinolines.

Multi-component Reactions: One-pot syntheses where the amine, a carbonyl compound, and a third component react to form complex heterocyclic systems. mdpi.com

The chiral nature of this compound would be expected to influence the stereochemistry of the newly formed heterocyclic products in such reactions.

Synthesis of Complex Carbon Frameworks

Beyond heterocycles, chiral amines are instrumental in building complex acyclic and carbocyclic carbon skeletons. When used as a chiral auxiliary, this compound can be converted into an amide, and the stereocenter can direct subsequent reactions, such as alkylations at the α-position to the carbonyl group. harvard.edunih.gov For instance, the formation of an amide with a carboxylic acid, followed by deprotonation to form an enolate, allows for diastereoselective alkylation. The chiral auxiliary then can be cleaved to yield an enantiomerically enriched carboxylic acid, ketone, or other functional groups, having successfully transferred its chirality to the new molecule. nih.gov This approach is a powerful tool for constructing molecules with multiple stereocenters. auburn.edu

Derivatization Strategies for Analytical and Synthetic Purposes

The reactivity of the primary amine and the aromatic ring in this compound allows for a range of derivatization reactions. These modifications can be used to alter the molecule's properties for analytical detection or to prepare it for further synthetic transformations.

Formation of Amides, Ureas, and Carbamates

The primary amine of this compound readily reacts with various electrophiles to form stable derivatives. These reactions are fundamental in peptide synthesis, polymer chemistry, and the development of pharmacologically active molecules. nih.gov

Amides: Acylation with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding amides. This is a common strategy for protecting the amine group or for linking the molecule to other structures.

Ureas: Reaction with isocyanates produces substituted ureas. Symmetrical or unsymmetrical ureas can be synthesized, and these moieties are common in pharmaceuticals and agrochemicals. nih.govresearchgate.net

Carbamates: Treatment with chloroformates or other reagents like Boc-anhydride results in the formation of carbamates, which are extensively used as protecting groups in organic synthesis due to their stability and selective cleavage under specific conditions.

| Derivative Type | Reagent Example | Functional Group Formed |

| Amide | Acetyl Chloride | -NH-C(=O)CH₃ |

| Urea | Phenyl Isocyanate | -NH-C(=O)NH-Ph |

| Carbamate | Di-tert-butyl dicarbonate | -NH-C(=O)O-tBu |

Functionalization of the Aromatic Ring

The 4-methoxyphenyl (B3050149) group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. researchgate.net The methoxy (B1213986) group is an ortho-, para-directing activator. Since the para position is already substituted, electrophiles will primarily add to the ortho positions (positions 3 and 5) relative to the methoxy group.

Potential functionalization reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. The nitro group can be subsequently reduced to an amino group, allowing for further derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the amine (a Lewis base) can complicate these Lewis acid-catalyzed reactions, often requiring protection of the amine group first. researchgate.netnih.gov

These modifications can significantly alter the electronic and steric properties of the molecule, which is a key strategy in medicinal chemistry for optimizing biological activity.

Preparation of Metal Ligands and Organocatalysts

Chiral amines and their derivatives are widely used as ligands in transition-metal catalysis and as organocatalysts for asymmetric reactions. researchgate.netmdpi.com The nitrogen atom of this compound can coordinate to metal centers. Derivatization of the amine, for example, by forming a Schiff base (imine) through condensation with a salicylaldehyde (B1680747) derivative, can create bidentate or multidentate ligands capable of forming stable complexes with various metals. researchgate.netuobaghdad.edu.iq These chiral metal complexes are often highly effective catalysts for asymmetric transformations such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Furthermore, the amine can be incorporated into bifunctional organocatalysts. For instance, it can be attached to a thiourea (B124793) or squaramide moiety to create a catalyst that can activate both the nucleophile and the electrophile through hydrogen bonding. researchgate.netresearchgate.net Such catalysts are highly valued for their ability to promote reactions with high enantioselectivity under mild conditions.

Role in the Development of New Synthetic Methodologies

The development of novel synthetic methodologies is crucial for accessing new chemical entities and for improving the efficiency and sustainability of existing chemical processes. Chiral amines, such as this compound, are at the forefront of this development due to their ability to induce asymmetry in chemical transformations.

As a Chiral Auxiliary:

One of the most significant potential applications of this compound is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled.

The general scheme for the use of a chiral auxiliary is as follows:

Attachment: The chiral amine is covalently bonded to a prochiral substrate.

Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction where the stereocenter on the auxiliary directs the formation of a new stereocenter with a specific configuration.

Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound.

Given its structure, this compound could be particularly effective in directing aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The steric bulk of the isobutyl group and the electronic nature of the methoxyphenyl group would likely play a significant role in the facial selectivity of these reactions, leading to high diastereoselectivity.

As a Precursor for Chiral Ligands and Catalysts:

This compound can also serve as a valuable precursor for the synthesis of novel chiral ligands and organocatalysts. The amine functionality provides a convenient handle for derivatization. For instance, it can be converted into amides, ureas, thioureas, or Schiff bases, which can then act as ligands for transition metals or as organocatalysts themselves.

The development of new chiral catalysts is a major driving force in modern synthetic chemistry. A catalyst derived from this compound could potentially be employed in a variety of asymmetric transformations, including:

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands derived from the amine could be used to create highly enantioselective catalysts for the reduction of prochiral olefins and ketones.

Asymmetric C-C Bond Formation: Chiral ligands can be used to control the stereochemistry of various carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Negishi couplings.

Organocatalysis: The amine itself or its simple derivatives could act as organocatalysts in reactions like Michael additions and aldol reactions.

In the Synthesis of Bioactive Molecules:

The structural motif of a chiral benzylic amine is prevalent in many biologically active compounds. Therefore, this compound could serve as a key building block in the total synthesis of complex natural products and pharmaceutical agents. Its incorporation into a target molecule could be a critical step in establishing the desired stereochemistry and ultimately the biological activity.

While specific research data on the performance of this compound in these roles is not yet available, the principles of asymmetric synthesis strongly support its potential. Future research in this area would likely involve the systematic evaluation of this compound in various asymmetric reactions to determine its efficacy and to develop new, highly selective synthetic methodologies. The findings from such studies would be crucial in unlocking the full potential of this promising chiral amine.

Future Perspectives and Emerging Research Avenues for 1 4 Methoxyphenyl 3 Methylbutan 1 Amine

Sustainable Synthesis Approaches

The chemical industry is increasingly adopting sustainable practices to minimize environmental impact. nih.gov The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine is poised to benefit significantly from the integration of green chemistry principles, biocatalysis, and flow chemistry.

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. nih.govorganic-synthesis.comnih.gov For the synthesis of this compound, this involves strategies like preventing waste, maximizing atom economy, and using safer solvents. organic-synthesis.comgreenchemistry-toolkit.orgfirp-ula.org For instance, traditional methods might involve stoichiometric reagents and hazardous solvents, generating significant waste. greenchemistry-toolkit.org Green approaches would prioritize catalytic reactions over stoichiometric ones and the use of renewable feedstocks and less hazardous chemicals. organic-synthesis.comnih.gov

Biocatalysis: Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts. nih.govdntb.gov.ua For the synthesis of chiral amines like this compound, transaminases are particularly promising. nih.gov These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 1-(4-methoxyphenyl)-3-methylbutan-1-one, to produce the desired amine with high enantiomeric purity. nih.govresearchgate.net This biocatalytic approach operates under mild conditions (room temperature and pressure) and often in aqueous media, significantly reducing the environmental footprint of the synthesis. nih.gov

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. amt.uknih.govillinois.edunih.gov Synthesizing this compound in a flow reactor can lead to higher yields, cleaner products, and shorter reaction times. amt.uknih.gov The ability to telescope multiple reaction steps into a single continuous stream without isolating intermediates further contributes to efficiency and waste reduction. nih.govmdpi.com

| Approach | Key Principles | Anticipated Advantages for Synthesis |

|---|---|---|

| Green Chemistry | Waste prevention, atom economy, use of safer solvents and catalysts. organic-synthesis.comnih.gov | Reduced environmental impact, lower costs, and increased safety. firp-ula.org |

| Biocatalysis | Use of enzymes (e.g., transaminases) as catalysts. nih.govnih.gov | High stereoselectivity, mild reaction conditions, and reduced byproducts. nih.gov |

| Flow Chemistry | Continuous processing in microreactors or tube reactors. nih.govillinois.edu | Improved process control, enhanced safety, higher efficiency, and easier scalability. amt.uknih.gov |

Advanced Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis of this compound, particularly in achieving high selectivity and efficiency. Research is focused on creating catalysts that can overcome the limitations of traditional systems.

Future catalytic systems for the synthesis, likely via reductive amination of the corresponding ketone, will focus on several key areas. Homogeneous catalysts, such as those based on iridium or rhodium, are being designed for higher turnover numbers and improved enantioselectivity in asymmetric synthesis. Heterogeneous catalysts are also being developed to facilitate easier separation and recycling, a key principle of green chemistry. beilstein-journals.org For example, metal-organic frameworks (MOFs) containing catalytically active amine sites are being explored for their efficiency in base-catalyzed reactions.

Furthermore, research into borrowing hydrogen or transfer hydrogenation methodologies could provide highly efficient, atom-economical routes to the target amine from the corresponding alcohol, generating only water as a byproduct. uni-rostock.de The design of these advanced catalysts will increasingly rely on a deeper mechanistic understanding to fine-tune catalyst structure for optimal performance, leading to processes that are both economically viable and environmentally sustainable.

| Catalyst Type | Development Goal | Potential Impact on Synthesis |

|---|---|---|

| Homogeneous Catalysts | Higher enantioselectivity and turnover frequency. | Production of single-enantiomer products with minimal catalyst loading. |

| Heterogeneous Catalysts | Enhanced stability, recyclability, and activity. | Simplified purification processes and reduced operational costs. |

| Borrowing Hydrogen Catalysts | High atom economy and efficiency. uni-rostock.de | Environmentally friendly synthesis with water as the primary byproduct. |

Integration with Machine Learning and Artificial Intelligence in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and optimization of synthetic routes. nih.govnih.govresearchgate.net For this compound, these computational approaches can be applied in several ways.

Exploration of Novel Reactivity Modes and Chemical Space Expansion

Future research will also focus on exploring the untapped reactivity of this compound to generate novel derivatives and expand its accessible chemical space. The primary amine group is a versatile functional handle for a wide range of chemical transformations.

常见问题

What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-methylbutan-1-amine, and how can reaction yields be improved?

Basic: The compound can be synthesized via reductive amination of 4-methoxyphenylbutan-1-one using NaBH₄ or LiAlH₄. Key parameters include solvent choice (e.g., THF or methanol), temperature (0–25°C), and stoichiometric ratios of the amine source .

Advanced: To enhance yields, consider catalytic hydrogenation with Pd/C or PtO₂ under H₂ pressure. Kinetic studies using HPLC or in-situ FTIR can monitor intermediate formation and optimize reaction time. Computational modeling (e.g., DFT) may predict transition states to guide solvent/catalyst selection .

How can discrepancies in bioactivity data between in vitro and in vivo studies be resolved?

Basic: Validate assay conditions (e.g., pH, temperature) and confirm compound stability using LC-MS. Compare pharmacokinetic parameters (e.g., bioavailability, half-life) to identify metabolic degradation .

Advanced: Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Molecular dynamics simulations can model receptor-ligand interactions to explain potency variations across species .

What spectroscopic techniques are most effective for characterizing this compound?

Basic: Employ ¹H/¹³C NMR to confirm backbone structure and methoxy group position. IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

Advanced: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve stereochemical ambiguities. X-ray crystallography (via WinGX/ORTEP) provides absolute configuration validation .

How can enantiomeric separation be achieved, and what chiral analysis methods are recommended?

Basic: Use chiral HPLC columns (e.g., amylose-based) with polar organic mobile phases. Compare retention times with racemic standards .

Advanced: Synthesize diastereomeric derivatives via reaction with chiral auxiliaries (e.g., Mosher’s acid) and analyze via NOESY NMR. Circular dichroism (CD) spectroscopy quantifies enantiomeric excess .

What computational approaches predict the compound’s reactivity and stability?

Basic: Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate HOMO-LUMO gaps. Solvent effects can be modeled using PCM .

Advanced: Ab initio molecular dynamics (AIMD) simulate degradation pathways under thermal stress. Docking studies (AutoDock Vina) assess binding affinity to biological targets like monoamine transporters .

How does structural modification of the methoxyphenyl group alter bioactivity?

Basic: Replace the methoxy group with halogens (e.g., Cl, Br) or alkyl chains to study electronic effects. Compare IC₅₀ values in receptor-binding assays .

Advanced: Use QSAR models to correlate substituent Hammett constants (σ) with activity. Synchrotron XRD of ligand-receptor complexes identifies critical hydrogen-bonding interactions .

What are the challenges in crystallizing this compound, and how are they addressed?

Basic: Slow evaporation from ethanol/water mixtures promotes crystal growth. Additives like seed crystals or ionic liquids reduce polymorphism .

Advanced: Utilize cryocrystallography (<100 K) to stabilize fragile crystals. SHELXL refinement accounts for anisotropic displacement parameters in low-symmetry space groups .

How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Basic: Conduct forced degradation studies (0.1 M HCl/NaOH, H₂O₂) and monitor via TLC or UPLC. Amine protonation under acidic conditions enhances solubility but may accelerate hydrolysis .

Advanced: ESI-MS/MS identifies degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf life using Arrhenius equations .

What green chemistry strategies minimize waste in large-scale synthesis?

Basic: Replace LiAlH₄ with NaBH₄ in ethanol to reduce hazardous waste. Microwave-assisted synthesis shortens reaction times and energy use .

Advanced: Immobilize catalysts on silica or magnetic nanoparticles for recyclability. Continuous-flow systems enhance mixing and heat transfer .

How do structural analogs compare in receptor selectivity and toxicity profiles?

Basic: Test analogs (e.g., 4-IA, 4-CA) in radioligand binding assays (5-HT₂A vs. DAT). Acute toxicity is assessed via LD₅₀ in rodent models .

Advanced: Cryo-EM structures of receptor-ligand complexes reveal steric clashes or π-stacking interactions. ToxCast screening predicts hepatotoxicity using in vitro CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。